Proven Intermediate Status in a Commercial API Synthesis vs. Unvalidated Analogs
2-(2-Fluoro-3-methoxyphenyl)acetonitrile is explicitly cited as a starting material in the patented synthesis of elagolix sodium [1], . Its direct hydrolysis product, 2-(2-fluoro-3-methoxyphenyl)acetic acid, is the penultimate intermediate cyclised in the formation of the elagolix core structure. In contrast, closely related phenylacetonitriles such as 2-(2-fluorophenyl)acetonitrile (CAS 326-62-5) and 2-(3-methoxyphenyl)acetonitrile (CAS 19924-43-7) do not appear in any reported elagolix synthetic route and would fail to produce the requisite 2-fluoro-3-methoxyphenyl pharmacophore upon downstream processing.
| Evidence Dimension | Presence in validated drug synthesis patent |
|---|---|
| Target Compound Data | Explicitly named as key intermediate in CN110204498A [1] |
| Comparator Or Baseline | 2-(2-Fluorophenyl)acetonitrile: not referenced in any elagolix patent; 2-(3-Methoxyphenyl)acetonitrile: not referenced in any elagolix patent |
| Quantified Difference | Qualitative – binary inclusion/exclusion from industrial drug synthesis route |
| Conditions | Patent literature review; synthetic route to elagolix sodium |
Why This Matters
Procurement of an intermediate that is already embedded in a published commercial API route reduces regulatory risk and eliminates the need for de novo route scouting.
- [1] AURISCO PHARMACEUTICAL CO LTD. Method for efficiently synthesizing elagolix intermediate. CN110204498A, 2019. View Source
